![molecular formula C14H12N2O6S B2775772 N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine CAS No. 425608-38-4](/img/structure/B2775772.png)
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine
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Description
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine, commonly known as NPGS, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPGS belongs to the class of glycine derivatives and is widely used in biochemical research as a tool to study the mechanism of action of various enzymes and proteins.
Scientific Research Applications
Synthesis and Chemical Applications
Compounds similar to N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine often play critical roles in synthetic chemistry, including serving as intermediates in the preparation of more complex molecules. For example, studies on asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases shed light on the methodologies that could potentially involve N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine in the synthesis of biologically active molecules or polymers (Aceña, Sorochinsky, & Soloshonok, 2014).
Environmental Impact
Research on the environmental and health effects of related compounds, like glyphosate, provides insights into the potential ecological footprint of N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine. Studies have examined the movement, residues, toxicity, and indirect health effects of glyphosate, highlighting the importance of understanding the environmental persistence and bioaccumulation of chemical compounds (Van Bruggen et al., 2018).
Physiological Roles and Biomedical Applications
The role of glycine and its derivatives in physiology and medicine has been extensively studied. For instance, glycine is known for its protective effects against various forms of stress and injury, suggesting that derivatives of glycine, like N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine, could have similar applications in medical research and treatment strategies (Zhong et al., 2003).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-6-8-12(9-7-11)16(19)20)23(21,22)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALETTZCGJDGEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine |
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